

Application Notes and Protocols for Peptide Conjugation using Benzyl-PEG2-acid

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Compound of Interest

Compound Name: *Benzyl-PEG2-acid*

Cat. No.: *B2965496*

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Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides. This process can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity. **Benzyl-PEG2-acid** is a short, discrete PEG (dPEG®) linker that provides a precise spacer arm for conjugating peptides to other molecules of interest, such as carrier proteins, fluorescent labels, or ligands for targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and protocols for the use of **Benzyl-PEG2-acid** in peptide conjugation, with a focus on its application in the development of peptide-based PROTACs. The benzyl group serves as a protecting group for the terminal hydroxyl, which can be removed post-conjugation if further modification is required. The carboxylic acid moiety allows for straightforward covalent attachment to primary amines, such as the N-terminus or the side chain of lysine residues in a peptide sequence.

Properties of Benzyl-PEG2-acid

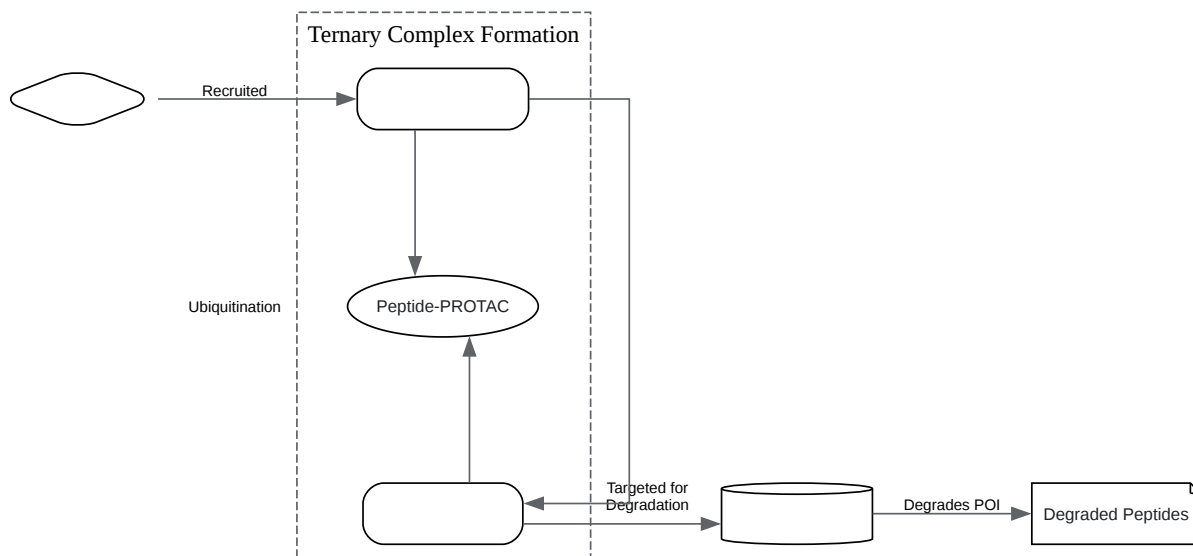
A summary of the key physical and chemical properties of **Benzyl-PEG2-acid** is presented in the table below.

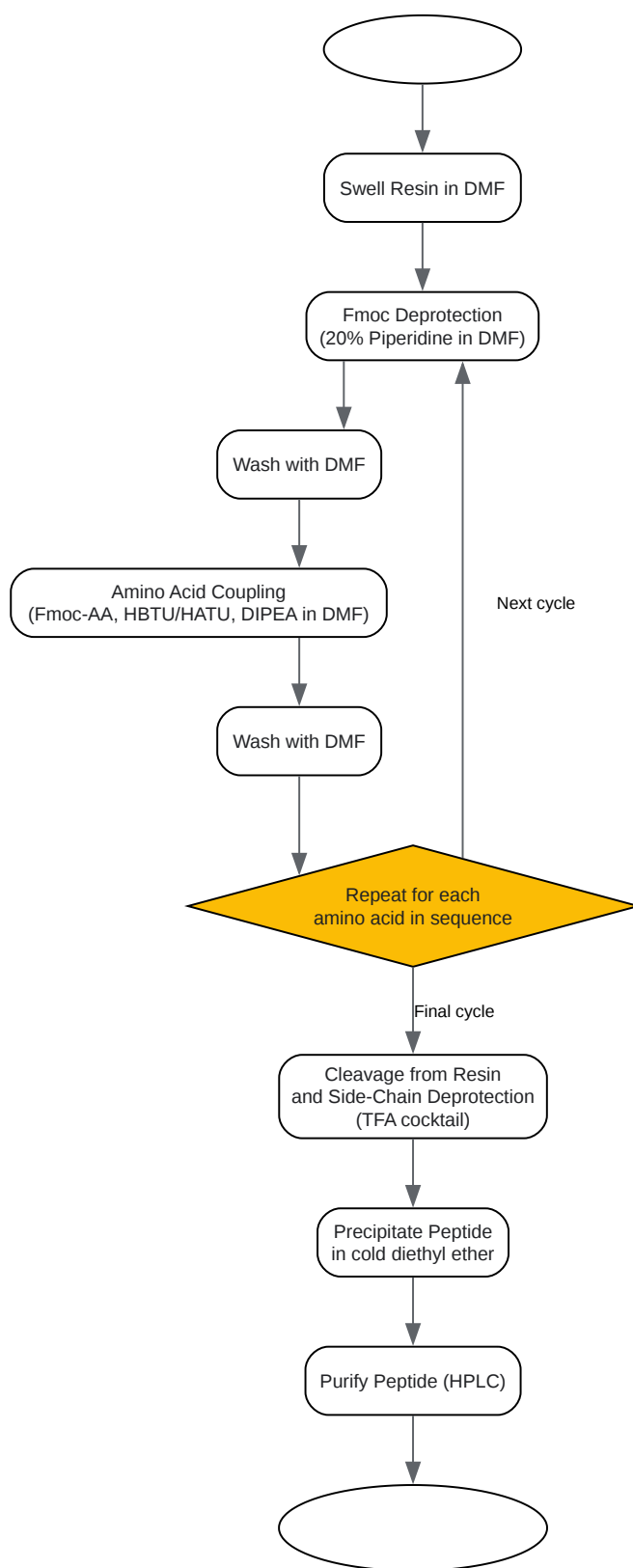
Property	Value
Chemical Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.26 g/mol
Appearance	Liquid
Purity	Typically ≥97%
Solubility	Soluble in DMSO, DMF, and other organic solvents
Reactive Group	Carboxylic Acid (-COOH)
Protecting Group	Benzyl (-CH ₂ Ph)

Application: Development of Peptide-Based PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a ligand that binds the POI, a ligand that binds an E3 ligase, and a linker connecting the two. **Benzyl-PEG2-acid** is an ideal linker for synthesizing peptide-based PROTACs, where the peptide itself is the POI-binding ligand. The short PEG spacer can provide the necessary flexibility and spatial orientation for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

Below is a diagram illustrating the general mechanism of action for a peptide-based PROTAC.





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